molecular formula C6H13NO B6236570 1-(3-aminopropyl)cyclopropan-1-ol CAS No. 321917-01-5

1-(3-aminopropyl)cyclopropan-1-ol

Cat. No. B6236570
CAS RN: 321917-01-5
M. Wt: 115.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-aminopropyl)cyclopropan-1-ol is a compound with the molecular formula C6H13NO . It is related to 3-aminopropan-1-ol, which is a simple aminopropanol and a colorless liquid .


Synthesis Analysis

The synthesis of cyclopropane structures, such as 1-(3-aminopropyl)cyclopropan-1-ol, often involves the reaction of carbenes with alkenes or cycloalkenes . Methylene (H2C) is the simplest carbene, and in general, carbenes have the formula R2C . Other species that also react with alkenes to form cyclopropanes but do not follow the formula of carbenes are referred to as carbenoids .


Chemical Reactions Analysis

Cyclopropanes, including 1-(3-aminopropyl)cyclopropan-1-ol, are known for their unique reactivity due to the strain in the three-membered ring . They have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science .

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)cyclopropan-1-ol in chemical reactions would depend on the specific reaction conditions and the other reactants involved. In general, cyclopropanes can undergo ring-opening reactions under certain conditions .

Safety and Hazards

Based on the safety data sheet for a related compound, N,N`-Bis(3-aminopropyl)-1,3-propanediamine, it can be inferred that 1-(3-aminopropyl)cyclopropan-1-ol may be harmful if swallowed, toxic in contact with skin, and cause severe skin burns and eye damage . It’s always important to handle such compounds with appropriate safety measures.

Future Directions

Cyclopropanes, including 1-(3-aminopropyl)cyclopropan-1-ol, continue to be of interest in various fields, including organic synthesis, medicinal chemistry, and materials science . Future research may focus on developing new synthetic methods, exploring novel reactions, and finding new applications for these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-aminopropyl)cyclopropan-1-ol involves the reaction of cyclopropanone with 3-aminopropylamine in the presence of a reducing agent.", "Starting Materials": [ "Cyclopropanone", "3-aminopropylamine", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add cyclopropanone to a reaction flask", "Add 3-aminopropylamine to the reaction flask", "Add the reducing agent to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the product" ] }

CAS RN

321917-01-5

Product Name

1-(3-aminopropyl)cyclopropan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.